4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol
Overview
Description
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol is a complex organic compound that features a piperazine ring, a phenylprop-2-enyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reductive amination of piperazine derivatives with aromatic aldehydes using sodium cyanoborohydride in methanol .
Industrial Production Methods
The use of less toxic reagents and improved yields are common goals in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can yield alkylated derivatives.
Scientific Research Applications
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors, which can explain their antipsychotic effects . The phenolic group can also contribute to antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol is unique due to its combination of a piperazine ring, a phenylprop-2-enyl group, and a phenol group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-20(9-10-22-11-13-23(26)14-12-22)25-18-16-24(17-19-25)15-5-8-21-6-3-2-4-7-21/h2-8,11-14,20,26H,9-10,15-19H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJGCRQMRGWMD-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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